
Propane-1-sulfonyl fluoride
Overview
Description
Propane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propane backbone. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes. It has found applications in organic synthesis, chemical biology, and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing propane-1-sulfonyl fluoride involves the chlorine-fluorine exchange reaction of propane-1-sulfonyl chloride with potassium fluoride or potassium bifluoride in an aqueous solution . This method is favored due to its simplicity and efficiency. Another approach involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and effective route for the formation of the sulfonyl fluoride group .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chlorine-fluorine exchange reactions. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of these reactions . Additionally, the use of sulfuryl fluoride gas and other solid reagents like fluorodiethylaminosulfur trifluoride (FDIT) and aminosulfur trifluoride (AISF) has been reported for the industrial production of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: Propane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride, potassium bifluoride, and phase transfer catalysts are commonly used.
Oxidation: Strong oxidizing agents can be employed, though these reactions are less frequently encountered.
Major Products:
Sulfonamides: Formed through the reaction with amines.
Sulfonate Esters: Formed through the reaction with alcohols.
Scientific Research Applications
Propane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: It is used as a covalent probe for labeling protein binding sites, enabling the study of protein interactions and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of protease inhibitors and other bioactive molecules.
Materials Science: Its stability and reactivity make it a valuable intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of propane-1-sulfonyl fluoride involves its reactivity with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This reactivity allows it to form covalent bonds with these residues, thereby modifying the protein’s function. The molecular targets and pathways involved include various enzymes and proteins that play critical roles in biological processes .
Comparison with Similar Compounds
Propane-1-sulfonyl Chloride: Similar in structure but more reactive due to the presence of a chlorine atom instead of fluorine.
Methane-1-sulfonyl Fluoride: A smaller analog with similar reactivity but different physical properties.
Ethane-1-sulfonyl Fluoride: Another analog with a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: Propane-1-sulfonyl fluoride is unique due to its balance of stability and reactivity, making it a versatile intermediate in various chemical processes. Its ability to form stable covalent bonds with nucleophilic residues in proteins sets it apart from other sulfonyl fluorides .
Biological Activity
Propane-1-sulfonyl fluoride (PSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological mechanisms, applications, and relevant research findings.
Chemical Structure : this compound has the molecular formula and is characterized by a sulfonyl group attached to a propane chain. The presence of the sulfonyl fluoride group imparts unique reactivity, allowing it to interact with various biological molecules.
Mechanism of Action : PSF primarily acts as an inhibitor of serine proteases. It achieves this by forming a covalent bond with the active site serine residue of these enzymes, effectively blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in modulating various biological processes, including those involved in inflammation and blood coagulation .
Biological Applications
-
Enzyme Inhibition :
- PSF has been studied extensively for its ability to inhibit serine proteases, which play vital roles in numerous physiological processes. The inhibition of these enzymes can have therapeutic implications, particularly in diseases where protease activity is dysregulated.
-
Therapeutic Potential :
- Research indicates that PSF may serve as a precursor in drug development, particularly for designing novel enzyme inhibitors. Its stability under physiological conditions makes it a suitable candidate for further exploration in therapeutic contexts.
- Research Applications :
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Covalent inhibition of serine proteases, affecting processes like coagulation. |
Antimicrobial Properties | Potential activity against bacterial and fungal pathogens has been noted. |
Anticancer Activity | Early studies suggest possible applications in cancer treatment strategies. |
Case Study: Inhibition of Serine Proteases
A study conducted by researchers at the National Institutes of Health demonstrated that PSF effectively inhibited trypsin, a well-known serine protease. The study quantified the inhibition constant at nanomolar concentrations, indicating potent inhibitory effects that could be leveraged in therapeutic applications .
Research Findings on Stability
Research published in the Journal of Organic Chemistry highlighted the stability of PSF under various physiological conditions, noting that while it remains stable at neutral pH, it can degrade under acidic conditions. This stability is advantageous for its use in biological assays where consistent reactivity is required .
Comparative Analysis with Similar Compounds
Compound | Biological Activity |
---|---|
3-(methylamino)this compound | Inhibits serine proteases; potential drug scaffold |
3-Pyrazol-1-ylthis compound | Exhibits antimicrobial and anticancer properties |
PSF is unique among sulfonyl fluorides due to its specific structural features that enhance its reactivity and biological activity compared to similar compounds .
Q & A
Q. Basic: How can researchers optimize the synthesis of propane-1-sulfonyl fluoride for reproducible yields?
Answer:
The electrochemical synthesis of this compound (20) via flow reactors is a robust method. Using dipropyl disulfide as the starting material, apply a constant current of 20 mA for 41 hours under controlled temperature (e.g., 25°C). Monitor reaction progress via GC-MS to confirm full conversion of intermediates. In situ derivatization can minimize side reactions and improve purity . For reproducibility, standardize electrode materials (e.g., carbon-based anodes) and electrolyte composition. Document deviations in reaction parameters (e.g., voltage fluctuations, solvent purity) to troubleshoot yield inconsistencies.
Q. Advanced: How can contradictory data on reaction kinetics or byproduct formation be resolved in this compound synthesis?
Answer:
Contradictions often arise from variations in substrate purity, electrochemical cell configuration, or analytical methods. To address this:
- Perform control experiments with purified dipropyl disulfide and standardized equipment.
- Use high-resolution mass spectrometry (HRMS) or NMR to characterize byproducts (e.g., sulfonic acid derivatives) .
- Apply error propagation models to quantify uncertainties in kinetic measurements, as outlined in subsampling and analytical error guidelines .
- Cross-validate results with independent techniques (e.g., FT-IR for functional group tracking).
Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- GC-MS : Monitor real-time conversion of dipropyl disulfide to sulfonyl fluoride intermediates .
- NMR spectroscopy : Confirm structural integrity (e.g., NMR for fluorine environment analysis, NMR for alkyl chain conformation).
- Elemental analysis : Verify stoichiometry and purity.
- HPLC : Quantify residual starting materials if derivatization is incomplete.
Q. Advanced: How can mechanistic studies elucidate the role of fluoride displacement in this compound reactivity?
Answer:
- Use isotopic labeling ( or tracers) to track fluoride displacement pathways.
- Conduct kinetic isotope effect (KIE) studies to distinguish between nucleophilic vs. radical mechanisms.
- Employ computational chemistry (DFT calculations) to model transition states and activation barriers for sulfonyl fluoride formation .
- Compare reactivity with analogs (e.g., ethanesulfonyl fluoride) to identify steric/electronic influences.
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile fluoride byproducts.
- PPE : Wear nitrile gloves, goggles, and lab coats resistant to sulfonylating agents.
- First aid : For accidental exposure, rinse skin with water for 15 minutes; administer artificial respiration if inhaled .
- Waste disposal : Neutralize residues with aqueous bicarbonate before disposal.
Q. Advanced: How can researchers design studies to evaluate the environmental persistence of this compound?
Answer:
- Hydrolysis studies : Measure degradation rates under varying pH and temperature conditions.
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity.
- LC-MS/MS : Detect trace metabolites in simulated environmental matrices (e.g., soil, water).
- Apply QSAR models to predict bioaccumulation potential based on logP and molecular volume .
Q. Basic: What are best practices for storing this compound to prevent degradation?
Answer:
- Store in amber glass vials under inert gas (argon/nitrogen) at -20°C.
- Add molecular sieves (3Å) to absorb moisture.
- Regularly test stored samples via NMR to detect hydrolysis (appearance of sulfonic acid peaks).
Q. Advanced: How can researchers address reproducibility challenges in catalytic applications of this compound?
Answer:
- Pre-activation protocols : Pre-treat catalysts (e.g., Pd/C) to remove surface oxides.
- In situ monitoring : Use Raman spectroscopy to track catalyst activity during reactions.
- Statistical design of experiments (DoE) : Identify critical variables (e.g., catalyst loading, solvent polarity) using factorial analysis .
- Benchmark against established systems (e.g., methanesulfonyl fluoride) to calibrate performance .
Q. Basic: How should researchers structure a literature review on this compound’s applications?
Answer:
- Categorize studies by application: proteomics (sulfonyl fluoride probes), polymer chemistry (crosslinkers), or medicinal chemistry (covalent inhibitors).
- Use databases like PubMed and SciFinder with keywords: "this compound" AND ("synthesis" OR "mechanism").
- Exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize systematic reviews from Fluoride Science .
Q. Advanced: What methodologies are recommended for meta-analysis of conflicting data on this compound’s stability?
Answer:
- Apply PRISMA guidelines to systematically screen and weight studies based on rigor (e.g., sample size, controls).
- Use multivariate regression to identify covariates (e.g., solvent polarity, temperature) influencing stability .
- Reference Fluoride Science’s Quality Assessment Worksheet to evaluate study validity and bias .
- Publish negative results to reduce publication bias in stability datasets .
Properties
IUPAC Name |
propane-1-sulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYOGLNTEZDFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311629 | |
Record name | 1-Propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-69-6 | |
Record name | 1-Propanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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